3-Aminocrotononitrile
Overview
Description
3-Aminocrotononitrile is an organic compound with the molecular formula C₄H₆N₂. It is also known as 2-Butenenitrile, 3-amino-. This compound is characterized by its yellowish solid form and is soluble in ethanol and diethyl ether. It is sparingly soluble in benzene and water .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminocrotononitrile is typically synthesized through the dimerization of acetonitrile. The process involves the deprotonation of acetonitrile in the presence of a strong base, such as sodium amide, in liquid ammonia . The reaction conditions are crucial to ensure the formation of the desired product and to avoid the formation of undesirable by-products like acetamidine .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The compound is used as an intermediate in the production of pharmaceuticals, pesticides, and azo dyes .
Chemical Reactions Analysis
Types of Reactions: 3-Aminocrotononitrile undergoes various chemical reactions, including:
Cyclocondensation: It reacts with hexafluoroacetone (ethoxycarbonylimine) to form bis(trifluoromethyl)pyrimidinones.
Diazotization Coupling: It undergoes diazotization coupling with p-substituted anilines to give 2-arylhydrazone-3-ketimino-butyronitriles.
Reaction with Ferrocenyl-1,2-enones: It forms ferrocenyl pyridines.
Common Reagents and Conditions:
Sodium Amide: Used in the deprotonation step during synthesis.
Hexafluoroacetone: Used in cyclocondensation reactions.
p-Substituted Anilines: Used in diazotization coupling reactions.
Major Products:
Bis(trifluoromethyl)pyrimidinones: Formed from cyclocondensation reactions.
2-Arylhydrazone-3-ketimino-butyronitriles: Formed from diazotization coupling reactions.
Ferrocenyl Pyridines: Formed from reactions with ferrocenyl-1,2-enones.
Scientific Research Applications
3-Aminocrotononitrile is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of heterocycles like pyridines and pyrimidines.
Pharmaceuticals: It is used in the production of pharmaceutical agents such as sulfsomizole.
Agrochemicals: It is employed in the synthesis of pesticides.
Dyestuff Industry: It is used in the production of azo dyes.
Mechanism of Action
The mechanism of action of 3-Aminocrotononitrile involves its reactivity as a bisnucleophilic reagent. It can undergo cyclocondensation and diazotization coupling reactions, leading to the formation of various heterocyclic compounds. These reactions often involve electrophilic attack at the α-carbon and subsequent hydrolysis of the resulting imine .
Comparison with Similar Compounds
- 3-Amino-2-butenenitrile
- 3-Iminobutyronitrile
- Diacetonitrile
Comparison: 3-Aminocrotononitrile is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its reactivity with various reagents allows for the formation of diverse heterocyclic compounds, which is not as prominent in its similar compounds .
Properties
IUPAC Name |
(E)-3-aminobut-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-4(6)2-3-5/h2H,6H2,1H3/b4-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELJOESCKJGFML-DUXPYHPUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C#N)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309025 | |
Record name | (2E)-3-Amino-2-butenenitrile | |
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Molecular Weight |
82.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly yellow flakes; [MSDSonline] | |
Record name | 3-Aminocrotononitrile | |
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CAS No. |
763-33-7, 1118-61-2 | |
Record name | (2E)-3-Amino-2-butenenitrile | |
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Record name | 3-Aminocrotonitrile | |
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Record name | 3-Aminocrotonitrile | |
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Record name | 2-Butenenitrile, 3-amino- | |
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Record name | (2E)-3-Amino-2-butenenitrile | |
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Record name | 3-aminocrotononitrile | |
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Record name | 3-Aminocrotonitrile | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Aminocrotononitrile?
A1: this compound has the molecular formula C4H6N2 and a molecular weight of 82.10 g/mol.
Q2: What spectroscopic data are available for characterizing this compound?
A2: Researchers commonly utilize various spectroscopic techniques to characterize this compound, including:
- Infrared (IR) Spectroscopy: This method identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound exhibits strong absorption bands in the regions associated with C≡N stretching vibrations (2200-2080 cm-1), N-H stretching vibrations (3300-3500 cm-1), and C=C stretching vibrations (1600-1680 cm-1) [].
Q3: What makes this compound a valuable reagent in organic synthesis?
A3: this compound serves as a versatile building block for synthesizing various heterocyclic compounds. The presence of multiple reactive sites, namely the amino group (-NH2) and the cyano group (-C≡N), allows for diverse chemical transformations.
Q4: What types of heterocycles can be synthesized using this compound?
A4: this compound acts as a key precursor for various heterocycles, including:
- Pyridines: this compound readily undergoes cyclization reactions with various electrophiles to yield substituted pyridines [, , ].
- Pyrimidines: This enaminonitrile plays a crucial role in constructing pyrimidine derivatives via condensation reactions with various reagents [].
- Pyrazoles: Researchers utilize this compound to synthesize pyrazoles through condensation with hydrazines followed by cyclization [, ].
- Isothiazoles: This compound serves as a starting material for constructing isothiazoles, demonstrating its versatility in heterocyclic synthesis [].
- Triazepines: this compound has been employed in the synthesis of triazepine derivatives via multi-step reactions involving diazotization and cyclization [].
Q5: Can you provide specific examples of reactions involving this compound in heterocyclic synthesis?
A5: Certainly, here are some examples:
- Hantzsch Pyridine Synthesis: this compound reacts with aldehydes and β-keto esters under acidic conditions to yield 1,4-dihydropyridines, important intermediates in synthesizing various biologically active compounds [, , , ].
- Reaction with Arenediazonium Salts: this compound couples with arenediazonium salts to form hydrazones, which can exist as E or Z isomers depending on the substituents on the aryl ring [, , ].
- Reaction with α,β-Unsaturated Acid Chlorides: When reacted with α,β-unsaturated acid chlorides in the presence of triethylamine, this compound yields 3,4-dihydropyridin-2(1H)-ones via a [, ] sigmatropic rearrangement of an intermediate N(E)-enamide [].
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